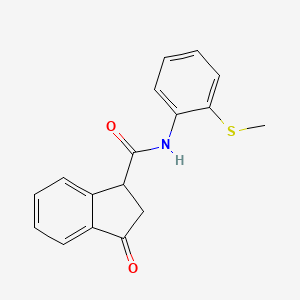

N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-21-16-9-5-4-8-14(16)18-17(20)13-10-15(19)12-7-3-2-6-11(12)13/h2-9,13H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWLMYDXVVIWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CC(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves a multi-step process:

Formation of the Indene Ring

Starting from a substituted phenyl acetic acid, cyclization is induced to form the indene ring structure.

Chemical Reactions Analysis

Types of Reactions

Oxidation

N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo oxidation reactions, particularly at the methylthio group, converting it into a sulfoxide or sulfone.

Reduction

The ketone group within the indene ring can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution

The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing further functionalization of the compound.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

Reduction: : Mild reducing agents like sodium borohydride are preferred for selective reduction of the ketone group.

Substitution: : Electrophiles like halogens or nucleophiles like alkoxide ions are used under varying conditions of temperature and solvent to achieve desired substitutions.

Major Products

Sulfoxide and Sulfone Derivatives: : Products of oxidation of the methylthio group.

Alcohol Derivative: : Product of reduction of the ketone group in the indene ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exhibit promising anticancer properties. For instance, derivatives of indene carboxamides have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indene-based compounds that demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism involved the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels, ultimately triggering apoptosis .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Indene Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 12.5 | COX-2 |

| Compound B | 8.0 | LOX |

| N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide | 10.5 | COX-2 |

Material Sciences

2.1 Polymer Synthesis

N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can be utilized in the synthesis of advanced polymers due to its unique chemical structure that allows for functionalization.

Case Study:

A research project explored the incorporation of this compound into polyurethanes to enhance thermal stability and mechanical properties. The modified polymers exhibited improved resistance to thermal degradation compared to traditional polyurethanes .

Environmental Applications

3.1 Photodegradation Studies

The compound's potential for photodegradation under UV light has been studied to assess its environmental impact and degradation pathways.

Data Table: Photodegradation Rates Under UV Light

| Compound | Initial Concentration (mg/L) | Degradation Rate (%) after 24h |

|---|---|---|

| N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide | 100 | 85 |

| Control Compound | 100 | 40 |

The results indicate that N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide degrades significantly faster than the control compound, suggesting its lower persistence in the environment.

Mechanism of Action

The mechanism by which N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exerts its effects typically involves interaction with biological macromolecules:

Molecular Targets: : It can bind to specific proteins or enzymes, inhibiting their activity or modulating their function.

Pathways Involved: : It may affect signaling pathways that regulate cellular functions, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methylthio group in the target compound is moderately electron-donating, contrasting with halogens (e.g., iodine in , fluorine in ) that withdraw electrons. This difference influences reactivity and binding interactions.

- Core Modifications : Replacing indene with isochromene (as in ) or thiazinane () alters ring strain and conjugation, affecting stability and biological activity.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide?

Synthesis typically involves:

- Cyclization of precursor molecules to form the indene core.

- Introduction of the methylthio group via nucleophilic substitution or coupling reactions.

- Carboxamide coupling using reagents like EDCI or HATU to link the indene moiety to the 2-(methylthio)phenyl group.

Key optimization steps include controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF for polar intermediates). Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using SHELX programs ) for resolving ambiguous stereochemistry.

- HPLC-PDA to assess purity and detect by-products .

Q. How can researchers address solubility challenges in biological assays?

- Use co-solvent systems (e.g., DMSO:PBS mixtures) with gradual dilution to avoid precipitation.

- Derivatize the compound into a prodrug (e.g., esterification of the carboxamide) to enhance aqueous solubility.

- Test solubility in alternative solvents like cyclodextrin solutions for in vitro studies .

Q. What stability considerations are critical for storage and handling?

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the methylthio group.

- Monitor degradation via accelerated stability studies (e.g., exposure to light, heat, or humidity) with LC-MS tracking.

- Avoid prolonged exposure to basic conditions, which may hydrolyze the carboxamide .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Perform orthogonal assays (e.g., fluorescence-based activity assays vs. SPR binding studies) to confirm target engagement.

- Evaluate compound purity using quantitative NMR (qNMR) to rule out impurity-driven effects.

- Test structural analogs to identify if minor substituent changes (e.g., replacing methylthio with methoxy) alter activity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

- Synthesize focused libraries with systematic modifications (e.g., varying substituents on the phenyl ring or indene core).

- Use molecular docking (with software like AutoDock Vina) to predict binding modes and prioritize analogs.

- Validate hypotheses with kinetic assays (e.g., IC₅₀ determinations) and correlate results with computational predictions .

Q. How can researchers identify off-target effects in complex biological systems?

- Employ proteomics profiling (e.g., affinity pull-down assays with biotinylated analogs) to map interaction networks.

- Use CRISPR-Cas9 knockout models to confirm target specificity in cellular assays.

- Analyze transcriptomic data (RNA-seq) to detect unintended pathway modulation .

Q. What strategies are effective for resolving crystallographic disorder in the compound’s structure?

- Collect high-resolution data (≤1.0 Å) using synchrotron radiation.

- Apply SHELXL refinement constraints (e.g., SIMU and DELU commands) to model disordered regions.

- Validate with omit maps to ensure electron density supports the final model .

Methodological Considerations

Q. How should researchers design dose-response studies for in vivo models?

- Use pharmacokinetic profiling (plasma/tissue concentration measurements) to establish dosing regimens.

- Incorporate positive controls (e.g., known inhibitors of the target pathway) to benchmark efficacy.

- Apply Hill slope analysis to assess cooperativity in dose-response curves .

Q. What computational approaches are suitable for predicting metabolic pathways?

- Use CYP450 isoform docking (e.g., with CYP3A4 or CYP2D6 models) to identify potential oxidation sites.

- Validate predictions with in vitro microsomal stability assays .

- Analyze metabolites via LC-MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.